molecular formula C32H32N2O2S2 B2475763 N-{3,3'-dimethyl-4'-[3-(phenylsulfanyl)propanamido]-[1,1'-biphenyl]-4-yl}-3-(phenylsulfanyl)propanamide CAS No. 392322-76-8

N-{3,3'-dimethyl-4'-[3-(phenylsulfanyl)propanamido]-[1,1'-biphenyl]-4-yl}-3-(phenylsulfanyl)propanamide

Cat. No.: B2475763
CAS No.: 392322-76-8
M. Wt: 540.74
InChI Key: FQCIVJYSTHHVGK-UHFFFAOYSA-N
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Description

N-{3,3’-dimethyl-4’-[3-(phenylsulfanyl)propanamido]-[1,1’-biphenyl]-4-yl}-3-(phenylsulfanyl)propanamide is a complex organic compound characterized by its biphenyl structure with additional functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3,3’-dimethyl-4’-[3-(phenylsulfanyl)propanamido]-[1,1’-biphenyl]-4-yl}-3-(phenylsulfanyl)propanamide typically involves multiple steps, starting with the preparation of the biphenyl core. The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Suzuki-Miyaura coupling and other steps to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{3,3’-dimethyl-4’-[3-(phenylsulfanyl)propanamido]-[1,1’-biphenyl]-4-yl}-3-(phenylsulfanyl)propanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various electrophiles in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-{3,3’-dimethyl-4’-[3-(phenylsulfanyl)propanamido]-[1,1’-biphenyl]-4-yl}-3-(phenylsulfanyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3,3’-dimethyl-4’-[3-(phenylsulfanyl)propanamido]-[1,1’-biphenyl]-4-yl}-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets. The amide groups can form hydrogen bonds with proteins, potentially affecting their function. The biphenyl core provides a rigid structure that can interact with hydrophobic pockets in proteins, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3,3’-dimethyl-4’-[3-(phenylsulfanyl)propanamido]-[1,1’-biphenyl]-4-yl}-3-(phenylsulfanyl)propanamide is unique due to its combination of dimethyl, phenylsulfanyl, and amide groups on a biphenyl core. This unique structure provides distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

N-[2-methyl-4-[3-methyl-4-(3-phenylsulfanylpropanoylamino)phenyl]phenyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32N2O2S2/c1-23-21-25(13-15-29(23)33-31(35)17-19-37-27-9-5-3-6-10-27)26-14-16-30(24(2)22-26)34-32(36)18-20-38-28-11-7-4-8-12-28/h3-16,21-22H,17-20H2,1-2H3,(H,33,35)(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCIVJYSTHHVGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)CCSC3=CC=CC=C3)C)NC(=O)CCSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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